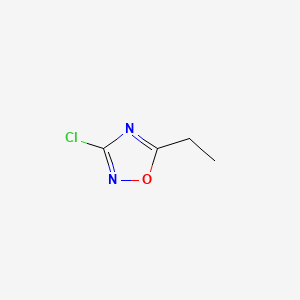

3-Chloro-5-ethyl-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-ethyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O/c1-2-3-6-4(5)7-8-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQGIGNDLDNZQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloro 5 Ethyl 1,2,4 Oxadiazole and Its Precursors

Classical Cycloaddition and Condensation Routes to 1,2,4-Oxadiazoles

The construction of the 1,2,4-oxadiazole (B8745197) core is predominantly achieved through two classical and highly versatile approaches: the condensation of an amidoxime (B1450833) with a carboxylic acid derivative, and the 1,3-dipolar cycloaddition between a nitrile oxide and a nitrile. researchgate.netrjptonline.org These routes allow for the strategic placement of substituents at the C3 and C5 positions of the oxadiazole ring. For the synthesis of 3-Chloro-5-ethyl-1,2,4-oxadiazole, the choice of precursors would dictate the final substitution pattern.

Amidoxime-Carboxylic Acid Derivative Condensation Strategies

The most common and historically significant method for synthesizing 1,2,4-oxadiazoles is the reaction between an amidoxime and a carboxylic acid or its activated derivative. researchgate.netthieme-connect.deresearchgate.net This process occurs in two main stages: the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a dehydrative cyclization to yield the final 1,2,4-oxadiazole ring. mdpi.comresearchgate.net

To synthesize this compound via this route, one could theoretically react propanamidoxime with an activated derivative of chloroacetic acid.

The efficiency of the condensation reaction hinges on the activation of the carboxylic acid component to facilitate the O-acylation of the amidoxime. A wide array of coupling agents, familiar from peptide synthesis, are employed for this purpose. mdpi.comresearchgate.net The subsequent cyclization of the O-acylamidoxime intermediate often requires heating or the use of a catalyst to promote dehydration. ias.ac.in

Common activating agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and N,N'-diisopropylcarbodiimide (DIC). rjptonline.orgresearchgate.netthieme-connect.de These are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress side reactions. rsc.orgunr.edu.arnih.gov Other potent activating systems include uronium-based reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and phosphonium-based reagents like (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP). researchgate.netnih.gov In a study on DNA-conjugated oxadiazole synthesis, PyAOP was found to be a superior coupling agent for the O-acylation step. nih.gov

For the cyclization step, bases such as triethylamine (B128534) (TEA) are often used, and the reaction is typically heated. acs.org Alternatively, strong inorganic bases in aprotic polar solvents, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in dimethyl sulfoxide (B87167) (DMSO), have proven effective for promoting cyclization, even at room temperature. mdpi.comnih.govresearchgate.net

| Activating Agent/System | Additive/Solvent | Application | Reference(s) |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOAt (1-Hydroxy-7-azabenzotriazole) / DMF | O-acylation of amidoximes | nih.govacs.org |

| DCC (N,N'-Dicyclohexylcarbodiimide) | - | Condensation of amidoximes and carboxylic acids | researchgate.net |

| CDI (N,N'-Carbonyldiimidazole) | - | Activation of carboxylic acids | researchgate.net |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HOBt / DIPEA | Activation of N-Boc amino acids for reaction with amidoximes | rsc.orgunr.edu.ar |

| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | pH 8.0 Buffer | O-acylation of DNA-conjugated amidoximes | nih.gov |

| NaOH / DMSO | - | One-pot synthesis from amidoximes and esters at room temperature | mdpi.comresearchgate.net |

A notable one-pot method involves the reaction of nitriles, aldehydes, and hydroxylamine (B1172632) hydrochloride, where the aldehyde serves as both a reactant and an oxidant. rsc.org Another highly efficient approach utilizes a superbasic medium like MOH/DMSO (where M is Na or K) to directly condense amidoximes with esters or other carboxylic acid derivatives at room temperature. nih.govresearchgate.net These methods streamline the synthesis, reduce waste, and often provide high yields of the desired 3,5-disubstituted 1,2,4-oxadiazoles. mdpi.comasianpubs.org

1,3-Dipolar Cycloaddition of Nitriles to Nitriles

An alternative and powerful strategy for constructing the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide (the 1,3-dipole) to a nitrile (the dipolarophile). researchgate.netorganic-chemistry.org This method is advantageous as it can directly assemble the heterocyclic core in a single step. For the synthesis of this compound, this could involve the reaction of ethyl nitrile oxide with chloroacetonitrile (B46850), or chloroacetonitrile oxide with propionitrile.

Nitrile oxides are highly reactive and are typically generated in situ to be trapped immediately by the dipolarophile. acs.orgrsc.org The two primary methods for their generation are the dehydration of nitroalkanes and the oxidation of aldoximes. acs.org

A common laboratory method for generating nitrile oxides from aldoximes involves oxidation with reagents such as N-chlorosuccinimide (NCS) or sodium hypochlorite. sioc-journal.cn More recently, greener and milder protocols have been developed. For example, the use of NaCl/Oxone provides an efficient and environmentally friendly way to generate nitrile oxides from a broad scope of aldoximes. acs.org Another method employs tert-butyl hypoiodite (B1233010) (t-BuOI), generated in situ from t-BuOCl and NaI, for the effective generation of nitrile oxides under mild conditions. organic-chemistry.org Iron(III) nitrate (B79036) has also been used to mediate the synthesis of 1,2,4-oxadiazoles from alkynes and nitriles, proceeding through the in situ formation of a nitrile oxide intermediate. organic-chemistry.orgorganic-chemistry.org

| Precursor | Reagent(s) | Key Features | Reference(s) |

| Aldoximes | NaCl / Oxone | Green, broad substrate scope, no organic byproducts | acs.org |

| Aldoximes | N-Chlorosuccinimide (NCS) / Cs₂CO₃ | One-pot homocoupling to form symmetrical 3,5-diaryl-1,2,4-oxadiazoles | sioc-journal.cn |

| Aldoximes | tert-Butyl hypoiodite (t-BuOI) | Mild conditions, first use of an electrophilic iodine compound for this purpose | organic-chemistry.org |

| Alkynes and Nitriles | Iron(III) nitrate | Dual role as nitrating agent and nitrile activator | organic-chemistry.orgorganic-chemistry.org |

| β-Keto esters | Copper carbene and tert-butyl nitrite | Three-component reaction for fully substituted isoxazoles | rsc.org |

The 1,3-dipolar cycloaddition of a nitrile oxide to an unsymmetrical nitrile can potentially yield two different regioisomers. The regiochemical outcome is governed by a combination of steric and electronic factors, as explained by frontier molecular orbital (FMO) theory. nih.govmdpi.com Generally, the reaction involves the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.

Conventional cycloadditions typically involve an electron-rich nitrile oxide reacting with an electron-deficient nitrile. kochi-tech.ac.jpresearchgate.net However, inverse electron-demand cycloadditions, where an electron-deficient nitrile oxide reacts with an electron-rich nitrile, have also been reported and can provide complementary regioselectivity. kochi-tech.ac.jpresearchgate.net The use of Lewis acid catalysts, such as a combination of p-toluenesulfonic acid (PTSA) and ZnCl₂, can activate the nitrile dipolarophile, influencing the reaction rate and potentially the regioselectivity. acs.org In some cases, ruthenium catalysts have been shown to completely reverse the inherent regioselectivity of the cycloaddition between nitrile oxides and alkynes. researchgate.net Optimization of yield and regioselectivity often involves careful selection of solvents, temperature, catalysts, and the electronic nature of the substituents on both the nitrile oxide and the nitrile. organic-chemistry.orgnih.govnih.gov

Modern and Sustainable Synthetic Approaches

In recent years, a strong emphasis has been placed on developing environmentally benign and energy-efficient synthetic protocols. nih.gov This has led to the exploration of various modern techniques that offer significant advantages over traditional methods, which often involve harsh reaction conditions and the use of toxic reagents. nih.govafricanjournalofbiomedicalresearch.com

Microwave-Assisted Synthesis for Reaction Acceleration and Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.govresearchgate.net This technique has been successfully applied to the synthesis of 1,2,4-oxadiazole derivatives, offering a rapid and efficient alternative. nih.gov

One common microwave-assisted approach involves the one-pot, three-component reaction of nitriles, hydroxylamine, and Meldrum's acids under solvent-free conditions. organic-chemistry.org This method is advantageous due to its high yields (81-98%), short reaction times, and avoidance of toxic reagents like acid chlorides. organic-chemistry.org The process begins with the in situ formation of amidoximes from nitriles and hydroxylamine, which then react with Meldrum's acids to form the 1,2,4-oxadiazole ring. organic-chemistry.org

Another efficient microwave-mediated method is the cyclization of O-acylamidoximes. researchgate.net While conventional methods for this cyclization often require high temperatures and long reaction times, microwave irradiation can significantly reduce the reaction time and improve yields. nih.govnih.gov For instance, the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and acyl chlorides can be achieved in a single step under microwave irradiation at 160 °C in just five minutes, with yields ranging from 90-98%. nih.gov This is a substantial improvement over the conventional two-step method which requires heating in toluene (B28343) for an hour and yields between 70% and 96%. nih.gov

A one-pot, two-step microwave-assisted synthesis from carboxylic acids and amidoximes has also been reported, characterized by its versatility, robustness, and high yields. rsc.org This method is particularly noteworthy as it allows for the preparation of heterocycles with a stereocenter, maintaining 100% enantiomeric purity. rsc.org

The table below summarizes various microwave-assisted methods for the synthesis of 1,2,4-oxadiazole derivatives.

| Reactants | Conditions | Yield | Reaction Time | Reference |

|---|---|---|---|---|

| Nitriles, Hydroxylamine, Meldrum's acids | Solvent-free, Microwave irradiation | 81-98% | Not specified | organic-chemistry.org |

| Amidoximes, Acyl chlorides | Microwave irradiation, 160 °C | 90-98% | 5 minutes | nih.gov |

| Carboxylic acids, Amidoximes | One-pot, two-step, Microwave irradiation | High | Short | rsc.org |

| Amidoximes, Acyl chlorides | Solvent-free, Microwave irradiation | High | Rapid | researchgate.net |

Ultrasound-Mediated and Mechanochemical Techniques

Ultrasound irradiation is another green chemistry technique that has been successfully employed in the synthesis of 1,2,4-oxadiazoles. rjptonline.org This method offers advantages such as shorter reaction times and good to excellent yields without the need for traditional column chromatography for purification. arkat-usa.org For example, the synthesis of 3-trichloromethyl-5-alkyl(aryl)-1,2,4-oxadiazoles from trichloroacetoamidoxime and acyl chlorides under ultrasound irradiation resulted in better yields and shorter reaction times compared to conventional methods. researchgate.net A facile, ultrasound-assisted [3+2] cycloaddition of aryl nitrile oxides and isatin (B1672199) Schiff bases at room temperature has also been developed for the synthesis of spirooxindolo-1,2,4-oxadiazoles. arkat-usa.org

Mechanochemistry, which involves inducing reactions in the solid state through mechanical energy like grinding or milling, is a promising solvent-free approach. nih.govorganic-chemistry.org While its application in 1,2,4-oxadiazole synthesis is still emerging, it holds potential for quantitative yields and increased reaction rates. nih.govorganic-chemistry.org

Electrocatalytic and Photoredox Methodologies

Electrochemical synthesis offers a green and sustainable alternative for constructing the 1,2,4-oxadiazole skeleton. These methods often proceed under mild conditions with high atom economy. sioc-journal.cn One such method involves the electrocatalytic synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from readily available aldehydes and hydrazides. sioc-journal.cn Another electrochemical approach is the decarboxylative synthesis of 1,3,4-oxadiazoles from isatins and hydrazides, providing a greener alternative to conventional methods that often require harsh reagents. thieme-connect.com

Photoredox catalysis, utilizing visible light as a renewable energy source, represents an environmentally friendly strategy for 1,2,4-oxadiazole synthesis. nih.gov A notable example is the [3+2]-cycloaddition reaction of disubstituted-2H-azirines with nitrosoarenes under visible light irradiation in the presence of an organic dye photoredox catalyst. nih.gov This method, while offering a "green chemistry" approach, currently provides moderate yields. nih.gov Another photoredox method involves the aerobic cyclodesulfurization of thiosemicarbazides to produce 2-amino-1,3,4-oxadiazoles using visible light and air as sustainable reagents. researchgate.net Furthermore, a dual photoredox/cobalt-catalyzed cascade oxidative synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been developed under oxidant-free conditions, producing hydrogen gas as the only byproduct. acs.org

Atom Economy and Green Chemistry Principles in Synthetic Design

The principles of green chemistry, such as maximizing atom economy and minimizing waste, are central to the design of modern synthetic routes for 1,2,4-oxadiazoles. nih.govnih.gov Atom economy is a measure of how efficiently reactants are converted into the final product. nih.gov

Several synthetic strategies for 1,2,4-oxadiazoles have been developed with high atom economy. For example, a gold-catalyzed selective [3+2] annulation of 1,2,4-oxadiazoles with ynamides proceeds with 100% atom economy to produce fully substituted 4-aminoimidazoles. acs.org Intramolecular cyclization of an ester combined with an amidoxime is another route with high atom economy. nih.gov

The use of safer solvents, recyclable catalysts, and energy-efficient methods like microwave and ultrasound irradiation all contribute to the greenness of a synthetic process. nih.gov For instance, the use of graphene oxide as a metal-free, recyclable catalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles exemplifies the application of green chemistry principles. nih.gov

The following table highlights synthetic methods for 1,2,4-oxadiazoles that emphasize green chemistry principles.

| Method | Green Chemistry Principle(s) | Reference |

|---|---|---|

| Gold-catalyzed [3+2] annulation of 1,2,4-oxadiazoles with ynamides | 100% Atom Economy | acs.org |

| Intramolecular cyclization of ester-amidoxime | High Atom Economy | nih.gov |

| Microwave-assisted synthesis | Energy efficiency, Reduced reaction time, Often solvent-free | nih.govnih.govresearchgate.netorganic-chemistry.org |

| Ultrasound-mediated synthesis | Energy efficiency, Reduced reaction time | rjptonline.org |

| Graphene oxide catalyzed synthesis | Metal-free, Recyclable catalyst | nih.gov |

| Photoredox catalysis | Use of renewable energy (visible light) | nih.gov |

Stereoselective and Regioselective Synthesis of 1,2,4-Oxadiazole Derivatives

The synthesis of specific stereoisomers and regioisomers of 1,2,4-oxadiazole derivatives is crucial for their application in areas such as drug discovery, where biological activity is often highly dependent on the three-dimensional structure of the molecule.

Stereoselective Synthesis:

Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule. One approach to synthesizing stereoselective 1,2,4-oxadiazole derivatives involves starting from chiral precursors. For instance, monoterpene-based 1,2,4-oxadiazoles have been prepared stereoselectively from α,β-unsaturated carboxylic acids derived from naturally occurring monoterpenes. mdpi.comnih.gov The synthesis involves a two-step process: the formation of O-acylamidoxime intermediates followed by cyclization under mild conditions. mdpi.comnih.gov Subsequent stereoselective dihydroxylation can introduce additional stereocenters with high specificity. mdpi.comnih.gov

Regioselective Synthesis:

Regioselective synthesis controls the position at which a chemical bond is formed, leading to a specific constitutional isomer. The [3+2] cycloaddition reaction is a powerful and highly regioselective method for constructing five-membered heterocycles like 1,2,4-oxadiazoles. arkat-usa.orgrsc.org The regioselectivity of these reactions can often be controlled by the choice of reactants and reaction conditions.

For example, the synthesis of isoxazole- and 1,2,4-oxadiazole-derived phosphonates can be achieved with regioselectivity through [3+2] cycloaddition reactions. rsc.orgdntb.gov.ua Similarly, a rhodium(II)-catalyzed transannulation of 1,2,4-oxadiazole derivatives with N-sulfonyl-1,2,3-triazoles provides a completely regioselective synthesis of 5-sulfonamidoimidazoles. acs.org The regioselective synthesis of isoxazoles has also been accomplished using 4,5-dihydro-1,2,4-oxadiazoles as nitrogen transfer reagents in their reaction with ynones, yielding the opposite regioselectivity compared to intramolecular cyclization methods. thieme-connect.com

Mechanistic Investigations of 3 Chloro 5 Ethyl 1,2,4 Oxadiazole Transformations

Nucleophilic Substitution Reactions at the Halogenated Carbon Atom

The chlorine atom at the C3 position of 3-Chloro-5-ethyl-1,2,4-oxadiazole represents a key site for functionalization through nucleophilic substitution reactions. This halogen acts as a leaving group, allowing for the introduction of a wide array of substituents.

Scope and Limitations of Halogen Displacement

The displacement of the chlorine atom in 3-chloro-1,2,4-oxadiazoles has been successfully demonstrated with various nucleophiles. For instance, reactions with amines, such as allylamine (B125299), lead to the formation of 3-N-allylamino-1,2,4-oxadiazoles. chim.it Similarly, the reaction with allyl alcohols can produce the corresponding O-allylether derivatives. chim.it These reactions highlight the versatility of the 3-chloro substituent as a synthetic handle.

Influence of Substituents and Reaction Conditions on Reactivity

The reactivity of the halogenated carbon atom is significantly influenced by the substituents on the 1,2,4-oxadiazole (B8745197) ring and the specific reaction conditions employed. Electron-withdrawing groups attached to the ring can enhance the electrophilicity of the C3 carbon, thereby facilitating nucleophilic attack. Conversely, electron-donating groups would be expected to decrease reactivity.

The choice of solvent and base is also critical. Polar aprotic solvents are often employed to facilitate nucleophilic substitution reactions. The use of a suitable base is necessary to neutralize the hydrogen chloride (HCl) that is eliminated during the reaction. chim.it The reaction temperature and time are also important parameters that need to be optimized for efficient halogen displacement. For example, some reactions may proceed smoothly at room temperature, while others may require heating to achieve a reasonable reaction rate.

Reactions at the Ethyl Side Chain

The ethyl group at the C5 position of the 1,2,4-oxadiazole ring provides another site for chemical modification, offering the potential for orthogonal functionalization.

Functionalization via Oxidation, Reduction, or Halogenation

The ethyl side chain can undergo a variety of chemical transformations. For instance, oxidation of an ethenyl group, a close analogue, can lead to the formation of epoxides. While direct oxidation of the ethyl group is more challenging, it could potentially be achieved using strong oxidizing agents to introduce hydroxyl or carbonyl functionalities.

Reduction of an ethenyl group to an ethyl group has been reported, suggesting that the ethyl group itself is relatively stable to common reducing conditions. Halogenation of the ethyl side chain, for example through radical halogenation, could introduce a handle for further nucleophilic substitution reactions at the side chain, distinct from the reactivity at the C3 position.

Side-Chain Reactivity and Orthogonal Functionalization

The ability to selectively modify the ethyl side chain without affecting the 1,2,4-oxadiazole ring or the C3-chloro substituent is key to orthogonal functionalization. This strategy allows for the stepwise introduction of different functional groups at distinct positions on the molecule, leading to the synthesis of complex and diverse structures.

The reactivity of the side chain can be tuned by the choice of reagents and reaction conditions. For example, radical-based reactions would likely target the ethyl group, while nucleophilic reactions would favor the C3 position. This differential reactivity allows for a planned synthetic route where different parts of the molecule are modified in a controlled manner.

Ring-Opening and Rearrangement Processes

The 1,2,4-oxadiazole ring, despite its general stability, can undergo ring-opening and rearrangement reactions under certain conditions, particularly when activated by specific substituents. These transformations can lead to the formation of different heterocyclic systems.

One of the most notable rearrangements of 1,2,4-oxadiazoles is the Boulton-Katritzky rearrangement. chim.it This thermal process involves an internal nucleophilic substitution, where a nucleophilic atom within a three-atom side chain attacks the N2 atom of the oxadiazole ring, leading to the cleavage of the weak O-N bond. chim.it

Another significant reaction is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangement. This process has been reported for 3-chloro-1,2,4-oxadiazoles. chim.it In this reaction, a nucleophile, such as allylamine, attacks the electrophilic C5 position of the oxadiazole ring. This leads to a ring-opened intermediate which then eliminates HCl to form a nitrile oxide. This intermediate can then undergo further reactions, such as a [3+2] cycloaddition, to generate a new heterocyclic system. chim.it The presence of electron-withdrawing groups on the ring can facilitate this type of rearrangement by activating the C5 position towards nucleophilic attack. chim.it

Boulton-Katritzky Rearrangement (BKR) in 1,2,4-Oxadiazoles

The Boulton-Katritzky Rearrangement (BKR) is a well-documented thermal rearrangement for 1,2,4-oxadiazoles. chim.itresearchgate.net This reaction involves an intramolecular nucleophilic substitution. chim.it The process is initiated by the attack of a nucleophilic atom (Z) from a three-atom side chain at the C(3) position of the oxadiazole ring onto the electrophilic N(2) atom. chim.it The high electrophilicity of the N(2) atom is a consequence of the polarized and easily cleaved O-N bond. chim.it This attack leads to the cleavage of the unstable O-N bond and the formation of more stable bonds like C-N, N-N, or S-N, with the oxygen atom acting as a leaving group. chim.it

The BKR can proceed under various conditions and with different side-chains, leading to a variety of heterocyclic products. chim.it For instance, 3-acyl-1,2,4-oxadiazoles with a CNN sequence in the side chain can rearrange to form 1,2,3-triazoles. chim.it Similarly, N-1,2,4-oxadiazol-3-yl-hydrazones with an NNC or NCN sequence can yield 1,2,4-triazoles. chim.itresearchgate.net The formation of imidazoles is also possible from 1,2,4-oxadiazoles possessing NCC or CNC side-chain sequences. chim.it

A notable example is the rapid Boulton–Katritzky rearrangement of 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles, which has been observed at room temperature in the presence of water or HCl. osi.lv This highlights that the rearrangement can occur under mild conditions, depending on the substrate. osi.lv

Other Thermally and Photochemically Induced Transformations

Beyond the BKR, 1,2,4-oxadiazoles undergo various other thermally and photochemically induced transformations, primarily initiated by the cleavage of the weak O-N bond. chim.itresearchgate.net

Thermally Induced Transformations: Monosubstituted 1,2,4-oxadiazoles can be prone to ring-opening to form nitriles under thermal and basic conditions. researchgate.net The stability of the 1,2,4-oxadiazole ring is a significant factor in its synthetic utility, as its tendency to rearrange into more stable heterocycles can be problematic. researchgate.net

Photochemically Induced Transformations: Photochemical reactions of 1,2,4-oxadiazoles typically involve the photo-induced cleavage of the O-N bond, generating a reactive open-chain intermediate that can be described as having zwitterionic, biradical, or nitrene-like characteristics. chim.it The fate of this intermediate and the final products depend on the reaction medium and conditions. chim.it

Key photochemical rearrangements include:

Formation of 1,3,4-oxadiazoles: 3-amino-1,2,4-oxadiazoles can rearrange to 1,3,4-oxadiazoles upon irradiation under basic conditions. chim.it

Internal-cyclization isomerization (ICI): This photochemical pathway can lead to the formation of a regioisomeric 1,2,4-oxadiazole. chim.it

Formation of Oxazolines: Irradiation of 3-alkenoxy-5-phenyl-1,2,4-oxadiazoles can produce oxazolines. The reaction proceeds through a nitrene intermediate formed after O-N bond cleavage, which then cyclizes. chim.it

Solvent-Dependent Reactivity: The solvent can play a crucial role in the outcome of photochemical reactions. For example, irradiation of 3-allyloxy-1,2,4-oxadiazoles in dichloromethane (B109758) (DCM) can lead to a chlorinated 2-oxazoline via photoinduced addition of HCl, while in tetrahydrofuran (B95107) (THF), a reductive aziridine (B145994) ring opening is observed. rjptonline.orgarkat-usa.org

Formation of other heterocycles: Photochemical reactions have been employed to synthesize a range of other heterocyclic systems from 1,2,4-oxadiazoles, including benzimidazoles, benzoxazoles, indazoles, quinolines, quinazolinones, and triazoles. arkat-usa.org

The fragility of the 1,2,4-oxadiazole-4-oxide ring under thermal or photochemical conditions leads to cycloreversion, producing nitriles and nitrosocarbonyl intermediates. researchgate.net

Hydrolytic Stability and Ring Cleavage Mechanisms

The hydrolytic stability of the 1,2,4-oxadiazole ring can vary significantly depending on the substituents. While 3,5-diphenyl-1,2,4-oxadiazole (B189376) is known to be stable under acidic hydrolysis conditions, other derivatives can be more susceptible to ring cleavage. rjptonline.org For example, 5-trinitromethyl-3-phenyl-1,2,4-oxadiazole decomposes to benzamide (B126) oxime in dilute hydrochloric acid. rjptonline.org

The 1,2,4-oxadiazole ring is generally considered a hydrolytically stable bioisostere for amide and ester bonds in drug design. mdpi.combeilstein-journals.org However, metabolic studies have shown that ring opening can occur. For instance, a G protein-coupled receptor modulator containing a 1,2,4-oxadiazole ring showed two major metabolites formed by the opening of the oxadiazole ring. nih.gov One of these metabolites, a carboxylic acid, was presumed to be formed through reductive N-O bond cleavage followed by hydrolysis. nih.gov Similarly, in vitro and in vivo studies on oxadiazole-based HDAC6 inhibitors revealed hydrolysis of the oxadiazole ring, transforming it into an acylhydrazide. nih.gov

The susceptibility of the 1,2,4-oxadiazole ring to nucleophilic attack can also lead to ring cleavage. chim.it Bidentate nucleophiles like hydrazine (B178648) can attack the electrophilic C(5) position, leading to a ring-opened intermediate. chim.it

Electrophilic Aromatic Substitution Reactivity of the Oxadiazole Ring

Challenges and Potential Pathways for Electrophilic Attack

Direct electrophilic substitution on the carbon atoms of the 1,2,4-oxadiazole ring is exceptionally challenging due to the ring's inherent electron-deficient character. chemicalbook.comnih.gov However, some electrophilic transformations have been reported under specific conditions.

One notable example is the electrophilic mercuration of 5-unsubstituted 1,2,4-oxadiazoles. chemicalbook.com This reaction provides a pathway to introduce a substituent at the C(5) position, as the resulting mercurated compound can serve as a precursor for subsequent reactions, such as iodination with iodine/KI to produce 5-iodo-3-substituted-1,2,4-oxadiazoles. chemicalbook.com

Due to the high electrophilicity of the ring carbons, nucleophilic attacks are far more common than electrophilic attacks. chim.it The C(3) and C(5) positions are particularly vulnerable to nucleophilic substitution. chemicalbook.comnih.gov

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 5 Ethyl 1,2,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Chloro-5-ethyl-1,2,4-oxadiazole, a combination of 1D and 2D NMR experiments would provide an unambiguous structural assignment.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum is used to determine the number of distinct proton environments and their connectivity. For this compound, the spectrum is expected to be simple, showing only the signals corresponding to the ethyl group.

A triplet signal is predicted for the three protons of the methyl group (-CH₃). These protons are coupled to the two adjacent protons of the methylene (B1212753) group, splitting their signal into a triplet (n+1 rule, where n=2). The expected chemical shift would be in the range of δ 1.3-1.5 ppm. In a similar structure, 3-acetyl-5-ethyl-1,2,4-oxadiazole, this signal appears at δ 1.45 ppm. google.com

A quartet signal is predicted for the two protons of the methylene group (-CH₂-). These protons are coupled to the three adjacent methyl protons, splitting their signal into a quartet (n+1 rule, where n=3). This signal would appear further downfield than the methyl triplet, likely in the range of δ 2.9-3.1 ppm, due to the direct attachment to the electron-withdrawing oxadiazole ring. For instance, the methylene protons in a related 5-ethyl-1,2,4-oxadiazole derivative were observed at δ 3.03 ppm. d-nb.info

The integration of these signals would confirm a 3:2 proton ratio, consistent with an ethyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet (t) | 3H | -CH₃ |

| ~3.0 | Quartet (q) | 2H | -CH₂- |

¹³C NMR for Carbon Skeleton and Electronic Environment

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Four distinct carbon signals are expected for this compound.

Ethyl Group Carbons : The methyl carbon (-CH₃) is expected to appear at a high field (low chemical shift), approximately δ 10-12 ppm. The methylene carbon (-CH₂-) would be shifted downfield to around δ 20-25 ppm due to its proximity to the heterocyclic ring. In a related 5-ethyl-1,2,4-oxadiazole derivative, these carbons were found at δ 10.9 ppm and δ 20.1 ppm, respectively. google.comd-nb.info

Oxadiazole Ring Carbons : Two quaternary carbon signals are expected for the oxadiazole ring.

The C5 carbon, bonded to the ethyl group, is predicted to be significantly downfield, likely in the range of δ 180-183 ppm. For 3-acetyl-5-ethyl-1,2,4-oxadiazole, this carbon appears at δ 182.7 ppm. google.com

The C3 carbon, bonded to the highly electronegative chlorine atom, is also expected to be significantly deshielded, with a predicted chemical shift in the range of δ 165-168 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~11 | -CH₃ |

| ~22 | -CH₂- |

| ~166 | C3 (C-Cl) |

| ~182 | C5 (C-ethyl) |

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential to confirm the assignments made from 1D spectra.

COSY (Correlation Spectroscopy) : A COSY spectrum would show a cross-peak between the triplet at ~1.4 ppm and the quartet at ~3.0 ppm, definitively confirming the scalar coupling between the methyl and methylene protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals to which they are directly attached. It would show a correlation between the proton signal at ~1.4 ppm and the carbon signal at ~11 ppm (-CH₃), and another between the proton signal at ~3.0 ppm and the carbon signal at ~22 ppm (-CH₂-).

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

A cross-peak between the methylene protons (~3.0 ppm) and the C5 carbon of the oxadiazole ring (~182 ppm).

Cross-peaks between both the methyl (~1.4 ppm) and methylene (~3.0 ppm) protons and the C5 carbon (~182 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy) : For a small and flexible molecule like this compound, NOESY is less critical for structural elucidation as there are no complex stereochemical aspects to resolve.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Dynamics

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

The IR spectrum would be expected to show characteristic absorption bands:

C-H Stretching : Aliphatic C-H stretching vibrations from the ethyl group would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=N Stretching : The C=N stretching vibration of the oxadiazole ring is expected in the 1600-1690 cm⁻¹ region. ijper.org

Ring Vibrations (C-O-C, N-O) : Stretching vibrations associated with the oxadiazole ring (e.g., C-O-C) typically appear in the 1000-1300 cm⁻¹ range. jyoungpharm.org

C-Cl Stretching : A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹. ijper.org

A Raman spectrum would complement the IR data, often showing stronger signals for the more symmetric and less polar C=N and C-C bonds.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

| 2850-2960 | C-H (aliphatic) stretch | IR, Raman |

| 1600-1690 | C=N stretch | IR, Raman |

| 1000-1300 | C-O-C stretch | IR |

| 600-800 | C-Cl stretch | IR |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The molecular formula for this compound is C₄H₅ClN₂O, with a molecular weight of approximately 132.55 g/mol . chemscene.com

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙). A key feature would be the isotopic pattern of the molecular ion, showing two peaks separated by 2 m/z units in an approximate 3:1 ratio of intensity (M⁺˙ at m/z 132 and [M+2]⁺˙ at m/z 134), which is characteristic of a compound containing one chlorine atom.

Expected fragmentation pathways for 1,2,4-oxadiazoles often involve cleavage of the heterocyclic ring. Common fragmentation patterns could include:

Loss of the ethyl group ([M-29]⁺).

Loss of a chlorine atom ([M-35]⁺).

Cleavage of the N-O bond, a known weak point in the oxadiazole ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The exact mass can be calculated and compared to the measured value to verify the molecular formula.

Table 4: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (for ³⁵Cl) |

| [C₄H₅³⁵ClN₂O + H]⁺ | 133.0163 |

| [C₄H₅³⁵ClN₂O + Na]⁺ | 155.0083 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. In the case of this compound, MS/MS studies would provide definitive evidence for its connectivity and elemental composition.

Expected Fragmentation Pattern:

Upon ionization, typically forming the protonated molecule [M+H]⁺, the 1,2,4-oxadiazole (B8745197) ring is expected to be the primary site of fragmentation. Based on studies of similar heterocyclic systems, several key fragmentation pathways can be anticipated nih.gov:

Cleavage of the Oxadiazole Ring: The inherent strain and the presence of heteroatoms in the 1,2,4-oxadiazole ring make it susceptible to cleavage. A common fragmentation pathway involves the rupture of the N-O bond, followed by the loss of small, stable neutral molecules.

Loss of the Ethyl Group: Fragmentation of the ethyl substituent at the C5 position is a likely event. This could occur through the loss of an ethene molecule (C₂H₄) via a McLafferty-type rearrangement or the loss of an ethyl radical (•C₂H₅).

Loss of Chlorine: The chlorine atom at the C3 position can be lost as a radical (•Cl) or through the elimination of HCl.

Formation of Characteristic Ions: The fragmentation process would be expected to generate specific ions characteristic of the substituted oxadiazole core.

A hypothetical fragmentation table is presented below to illustrate the potential product ions that could be observed in an MS/MS spectrum of this compound.

| Precursor Ion (m/z) | Proposed Product Ion | Neutral Loss |

| [M+H]⁺ | [C₃H₂ClN₂O]⁺ | C₂H₅• |

| [M+H]⁺ | [C₅H₇N₂O]⁺ | Cl• |

| [M+H]⁺ | [C₂H₅CN₂O]⁺ | C₃H₂Cl |

| [M+H]⁺ | [C₂H₅C(O)]⁺ | C₂H₂ClN₂ |

This table is illustrative and based on general fragmentation patterns of related compounds. Actual fragmentation would require experimental verification.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation

UV-Visible and fluorescence spectroscopy are essential techniques for probing the electronic structure of molecules, providing insights into electronic transitions and the extent of conjugation. journalspub.comresearchgate.net The 1,2,4-oxadiazole ring itself is an aromatic heterocycle, and its electronic properties are influenced by the nature of the substituents at the C3 and C5 positions. nih.govuni.lursc.orgresearchgate.netumich.eduipbcams.ac.cn

Expected Spectroscopic Properties:

UV-Vis Absorption: 1,2,4-oxadiazole derivatives typically exhibit absorption maxima in the UV region. researchgate.net For this compound, π → π* transitions within the aromatic oxadiazole ring are expected to be the dominant electronic transitions. The presence of the chlorine atom, an electron-withdrawing group, and the ethyl group, an electron-donating group, will influence the energy of these transitions. It is anticipated that the primary absorption maximum (λmax) would fall in the range of 250-300 nm.

Fluorescence Emission: Many 1,2,4-oxadiazole derivatives are known to be fluorescent. researchgate.net Upon excitation at the absorption maximum, this compound may exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). The quantum yield of fluorescence, a measure of the efficiency of the emission process, would depend on the interplay between the electronic effects of the substituents and the rigidity of the molecule.

The following table provides a hypothetical overview of the expected electronic spectroscopic data for the title compound.

| Technique | Parameter | Expected Value |

| UV-Vis Spectroscopy | λmax | ~250-300 nm |

| Molar Absorptivity (ε) | 103 - 104 L mol-1 cm-1 | |

| Fluorescence Spectroscopy | Emission λmax | >300 nm |

| Stokes Shift | Variable | |

| Quantum Yield (ΦF) | Potentially moderate |

These values are estimations based on data for related 1,2,4-oxadiazole derivatives and require experimental confirmation.

X-ray Crystallography for Solid-State Structural Parameters and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and details of the intermolecular interactions that govern the crystal packing. rsc.orgbldpharm.com While a crystal structure for this compound is not currently available, analysis of related structures in the Cambridge Structural Database (CSD) allows for a prediction of its key structural features. nih.gov

Expected Solid-State Structure:

Molecular Geometry: The 1,2,4-oxadiazole ring is expected to be essentially planar. The ethyl group will likely adopt a staggered conformation to minimize steric strain. The bond lengths and angles within the oxadiazole ring will be consistent with its aromatic character.

Intermolecular Interactions: In the solid state, the packing of this compound molecules will be dictated by a combination of intermolecular forces. Due to the presence of the chlorine atom and the nitrogen and oxygen heteroatoms, the following interactions are anticipated:

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with the nitrogen or oxygen atoms of adjacent molecules.

Hydrogen Bonding: While the molecule lacks classical hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds involving the ethyl group and the oxadiazole ring are likely to be present.

π-π Stacking: The planar oxadiazole rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

A table of expected crystallographic parameters is provided below, based on the analysis of similar 1,2,4-oxadiazole structures.

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| C-Cl Bond Length | ~1.74 Å |

| C-N Bond Lengths (ring) | ~1.30 - 1.38 Å |

| C-O Bond Lengths (ring) | ~1.35 - 1.40 Å |

| N-O Bond Length (ring) | ~1.42 Å |

| Intermolecular Interactions | Halogen bonding, C-H···N/O hydrogen bonds, π-π stacking |

This table represents predicted values and features based on known crystal structures of related compounds.

Computational and Theoretical Chemistry of 3 Chloro 5 Ethyl 1,2,4 Oxadiazole

Quantum Chemical Calculations of Electronic Structure and Energetics

Density Functional Theory (DFT) Studies on Ground State Geometries and Vibrational Frequencies

No specific Density Functional Theory (DFT) studies on the ground state geometry and vibrational frequencies of 3-Chloro-5-ethyl-1,2,4-oxadiazole have been found in the surveyed literature.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

There are no published calculations of the Frontier Molecular Orbitals (HOMO-LUMO) or related electronic descriptors for this compound.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Specific predicted spectroscopic parameters (NMR chemical shifts, IR frequencies) for this compound are not available in the existing scientific literature.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Characterization and Reaction Pathway Analysis

No computational studies characterizing transition states or analyzing reaction pathways involving this compound have been identified.

Solvent Effects on Reactivity (Implicit and Explicit Solvation Models)

There is no available research on the computational modeling of solvent effects on the reactivity of this compound using either implicit or explicit solvation models.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. These simulations provide detailed information on the conformational flexibility of a molecule and its interactions with its environment over time.

Conformational Analysis: The ethyl group at the 5-position of this compound allows for rotational flexibility, leading to various conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformations. For instance, in studies of other substituted 1,2,4-oxadiazoles, MD simulations have been employed to determine the preferred spatial arrangement of substituents relative to the central oxadiazole ring. mdpi.com The process typically involves placing the molecule in a simulated environment, such as a solvent box, and applying a force field to calculate the forces between atoms and the resulting motions. mdpi.com

Intermolecular Interactions: MD simulations are also invaluable for studying how a molecule interacts with other molecules, including solvents or other chemical species. For the 1,2,4-oxadiazole (B8745197) class of compounds, these interactions are often characterized by hydrogen bonds and π-π stacking interactions involving the heterocyclic ring. researchgate.net In the case of this compound, the nitrogen atoms in the oxadiazole ring can act as hydrogen bond acceptors, while the aromaticity of the ring allows for potential π-π stacking with other aromatic systems. The chlorine atom can also participate in halogen bonding. MD simulations can quantify the strength and lifetime of these interactions, providing insights into the compound's solubility, crystal packing, and binding affinity to potential targets. For example, simulations of related oxadiazole derivatives have been used to confirm protein-ligand complex stability. nih.gov

A typical MD simulation protocol for a 1,2,4-oxadiazole derivative might involve the steps outlined in the table below.

| Step | Description |

| System Setup | The molecule is placed in a simulation box, often filled with a chosen solvent like water. Ions may be added to neutralize the system. mdpi.com |

| Force Field Application | A force field (e.g., AMBER, GAFF) is assigned to describe the potential energy of the system as a function of its atomic coordinates. mdpi.com |

| Minimization | The system's energy is minimized to remove any steric clashes or unfavorable geometries. This is often done using methods like steepest descent followed by conjugate gradient. mdpi.com |

| Equilibration | The system is gradually heated to the desired temperature and equilibrated at constant pressure to achieve a stable state. |

| Production Run | The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the molecule's dynamics. |

| Analysis | The resulting trajectory is analyzed to study conformational changes, intermolecular interactions, and other dynamic properties. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are built by calculating molecular descriptors that encode structural, electronic, and steric features of the molecules.

Focus on Reactivity and Non-biological Applications: While many QSAR studies on oxadiazoles (B1248032) focus on biological activities like insecticidal or enzyme inhibitory effects, the descriptors used can also provide insights into the compound's general reactivity and non-biological properties. nih.govnih.govscielo.br For non-biological applications, QSPR models can predict properties such as thermal stability, detonation performance, and material properties. For instance, studies on energetic materials based on the 1,2,4-oxadiazole framework have investigated properties like density and thermal stability. rsc.org

Relevant Molecular Descriptors: A wide range of molecular descriptors can be calculated to build QSAR/QSPR models for 1,2,4-oxadiazole derivatives. These descriptors can be categorized as follows:

| Descriptor Category | Examples | Relevance to Reactivity/Properties |

| Electronic Descriptors | Dipole moment, HOMO/LUMO energies, partial atomic charges | Relate to a molecule's ability to participate in electrostatic interactions and chemical reactions. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. |

| Steric/Topological Descriptors | Molecular weight, molecular volume, surface area, shape indices | Influence how a molecule fits into a specific site and its bulk properties. For example, larger substituents can enhance certain activities through better binding. scielo.br |

| Hydrophobic Descriptors | LogP (partition coefficient) | Describes a molecule's solubility and ability to cross non-polar environments. |

| Quantum Chemical Descriptors | Electron-withdrawing/donating character of substituents | Can significantly influence the reactivity of the oxadiazole ring. Electron-withdrawing groups can enhance certain properties. scielo.brrsc.org |

QSAR studies on related 1,2,4-oxadiazoles have shown that a combination of these descriptors can be used to build predictive models. nih.gov For example, a QSAR model for 1,2,4-oxadiazole derivatives acting as HKT inhibitors selected five optimal descriptors to establish a robust relationship between molecular structure and inhibitory activity. nih.gov Similarly, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used for other oxadiazole isomers to reveal how steric and electrostatic fields around the molecules influence their activity. rsc.orgresearchgate.net Such models could be developed for this compound to predict its reactivity in various chemical transformations or its suitability for specific material applications.

Applications and Advanced Research Trajectories of 3 Chloro 5 Ethyl 1,2,4 Oxadiazole Derivatives

Strategic Role in Multi-Step Organic Synthesis

The chemical reactivity and stability of the 1,2,4-oxadiazole (B8745197) core make it a valuable component in the synthesis of more complex molecules. The presence of a chloro substituent at the 3-position and an ethyl group at the 5-position of the 1,2,4-oxadiazole ring provides specific points for chemical modification, allowing for the strategic construction of diverse molecular frameworks.

Precursor to Complex Heterocyclic Architectures

3-Chloro-5-ethyl-1,2,4-oxadiazole serves as a key building block in the synthesis of a variety of complex heterocyclic systems. The chlorine atom at the C3 position can be readily displaced by nucleophiles, while the C5 position can undergo reactions such as Addition-Nucleophilic Ring Opening and Rearrangement (ANRORC). chim.it This reactivity allows for the fusion of the oxadiazole ring with other cyclic structures or its transformation into different heterocyclic systems.

For instance, 3-chloro-1,2,4-oxadiazoles can react with nucleophiles like allylamine (B125299) at the C5 position, leading to a ring-opening and subsequent intramolecular cycloaddition to form novel polycyclic heterocyclic structures. chim.it This versatility makes this compound a valuable starting material for generating libraries of diverse compounds for biological screening. The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be achieved through various methods, including the reaction of amidoximes with carboxylic acid derivatives or the 1,3-dipolar cycloaddition of nitriles and nitrile oxides. nih.gov

Bioisosteric Replacement in Scaffold Development

In medicinal chemistry, the 1,2,4-oxadiazole ring is frequently employed as a bioisostere for amide and ester functionalities. nih.govscispace.comacs.org Bioisosteric replacement is a strategy used in drug design to modify a lead compound by replacing a functional group with another that has similar physical and chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. nih.govscispace.com

The 1,2,4-oxadiazole ring is particularly useful as an amide or ester bioisostere due to its resistance to hydrolysis by metabolic enzymes, which can enhance the metabolic stability and oral bioavailability of a drug candidate. nih.govscispace.comresearchgate.net The electron-withdrawing nature of the 1,2,4-oxadiazole ring is more pronounced when substitution is at the C5 position compared to the C3 position. rjptonline.org This property can influence the binding affinity of the molecule to its biological target. The ability of the 1,2,4-oxadiazole ring to participate in hydrogen bonding further contributes to its utility as a pharmacophore. rjptonline.org

Building Block for Macrocyclic and Polymeric Structures

The reactivity of the this compound moiety can be harnessed to construct larger molecular assemblies such as macrocycles and polymers. While specific examples involving this compound in macrocyclization are not prevalent in the reviewed literature, the general principles of using heterocyclic compounds in such syntheses are well-established. For example, heterocyclic units can be incorporated into peptide macrocycles to control their conformation and improve properties like membrane permeability. researchgate.net The reactive chloro group on the oxadiazole could potentially be used as a handle for linking units together in a polymerization process, although specific research on this application for this particular compound is limited.

Development in Agrochemical Research and Plant Protection Agents

Derivatives of 1,2,4-oxadiazole have demonstrated significant potential in the development of new agrochemicals due to their broad spectrum of biological activities. These compounds have been investigated for their herbicidal, insecticidal, and fungicidal properties.

Herbicidal and Insecticidal Activity Mechanisms and Target Identification in Plants

Several studies have highlighted the insecticidal properties of 1,2,4-oxadiazole derivatives. researchgate.netacs.orgscielo.br For instance, certain 3-pyridyl-substituted derivatives of 1,2,4-oxadiazole have shown good insecticidal activity against pests like Nilaparvata lugens, Nephotettix cincticeps, and Aphis craccivora. researchgate.net Some anthranilic diamide (B1670390) analogues containing a 1,2,4-oxadiazole ring, designed as bioisosteres of the amide group, have exhibited high mortality rates against Plutella xylostella. nih.gov The mechanism of action for some of these insecticidal compounds involves targeting the muscarinic acetylcholine (B1216132) receptor (mAChR) in insects. researchgate.net

In terms of herbicidal activity, while research specifically on this compound is not detailed, related oxadiazole compounds have been explored. For example, some 1,3,4-oxadiazole (B1194373) derivatives have shown herbicidal effects by inhibiting photosynthesis and disrupting chloroplast ultrastructure. researchgate.net Other oxadiazole-containing compounds have been identified as inhibitors of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, a key target for many commercial herbicides. acs.org

Table 1: Insecticidal Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound Type | Target Pest(s) | Observed Activity | Potential Mechanism of Action |

|---|---|---|---|

| 3-Pyridyl-substituted 1,2,4-oxadiazoles | Nilaparvata lugens, Nephotettix cincticeps, Aphis craccivora | Good insecticidal activity. researchgate.net | Muscarinic acetylcholine receptor (mAChR) agonism. researchgate.net |

| Anthranilic diamide analogues with 1,2,4-oxadiazole | Plutella xylostella | High mortality rates (e.g., 90% at 0.5 mg/L for compound 3IIl). nih.gov | Not specified, but designed as ryanodine (B192298) receptor modulators. |

| Pyrimidin-4-amine derivatives with 5-(trifluoromethyl)-1,2,4-oxadiazole | Mythimna separata, Aphis medicagini, Tetranychus cinnabarinus | Excellent insecticidal activity. acs.org | Acetylcholinesterase (AChE) inhibition. acs.org |

| meta-Diamide compounds with 1,2,4-oxadiazole | Lepidopteran pests, Tetranychus cinnabarinus | Significant insecticidal activity, some compounds showing 100% lethality. scielo.br | Not specified. |

Fungicidal Efficacy and Mode of Action

1,2,4-Oxadiazole derivatives have also been recognized for their fungicidal properties. acs.orgscielo.br The mode of action for many of these antifungal compounds involves the inhibition of succinate (B1194679) dehydrogenase (SDH), an essential enzyme in the mitochondrial electron transport chain of fungi. semanticscholar.orgmdpi.comnih.gov SDH inhibitors (SDHIs) disrupt cellular respiration, leading to fungal cell death.

For example, novel 1,2,4-oxadiazole derivatives containing amide fragments have demonstrated excellent in vitro antifungal activity against Sclerotinia sclerotiorum, with efficacy comparable to commercial fungicides. semanticscholar.orgnih.gov Molecular docking studies have shown that these compounds can bind to the SDH enzyme, and microscopy has revealed that they cause abnormal collapse and shriveling of fungal hyphae. semanticscholar.orgnih.gov Other 1,2,4-oxadiazole derivatives have shown broad-spectrum fungicidal activity against various plant pathogens, including Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. mdpi.com

Table 2: Fungicidal Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound Type | Target Fungus/Fungi | Observed Activity | Mode of Action |

|---|---|---|---|

| 1,2,4-Oxadiazole derivatives with amide fragments | Sclerotinia sclerotiorum | Excellent in vitro antifungal activity (EC50 of 2.9 µg/mL for compound F15), curative and protective activity in vivo. semanticscholar.orgnih.gov | Inhibition of succinate dehydrogenase (SDH). semanticscholar.orgnih.gov |

| 1,2,4-Oxadiazole derivatives with anisic or cinnamic acid | Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, Colletotrichum capsica | Significant antifungal activities, with some compounds showing better efficacy than commercial fungicides. mdpi.com | Inhibition of succinate dehydrogenase (SDH). mdpi.com |

| Pyrimidin-4-amine derivatives with 5-(trifluoromethyl)-1,2,4-oxadiazole | Pseudoperonospora cubensis | Good fungicidal activity. acs.org | Not specified. |

| meta-Diamide compounds with 1,2,4-oxadiazole | Cucumber downy mildew | Some compounds exhibited both insecticidal and fungicidal activities. scielo.br | Not specified. |

Sustainable Agrochemical Design Utilizing Oxadiazole Scaffolds

The 1,2,4-oxadiazole scaffold is a cornerstone in the creation of modern agrochemicals, offering a robust framework for developing new pesticides. researchgate.netrsc.org The persistent challenge in crop protection is the continuous need for novel compounds with pesticidal properties, and N,O-containing heterocycles like 1,2,4-oxadiazoles are extensively explored for this purpose. researchgate.netrsc.org Research has focused on designing and synthesizing novel 1,2,4-oxadiazole derivatives to address the threats posed by plant-parasitic nematodes and fungal diseases. researchgate.netnih.gov

One notable example is tioxazafen, a broad-spectrum nematicide developed by Monsanto, which features a 1,2,4-oxadiazole core and demonstrates significant efficacy against various nematode species. researchgate.netmdpi.com Building on this, researchers have synthesized new derivatives by introducing haloalkyl groups at the 5-position of the 1,2,4-oxadiazole ring to discover compounds with high nematocidal activities. mdpi.com For instance, a series of novel 1,2,4-oxadiazole derivatives containing amide fragments were designed to control both fungi and nematodes. nih.gov In this series, compound F15 showed excellent antifungal activity against Sclerotinia sclerotiorum with an EC50 value of 2.9 μg/mL, comparable to commercial fungicides. nih.gov Furthermore, compound F11 from the same series exhibited a corrected mortality rate of 93.2% against Meloidogyne incognita at a concentration of 200 μg/mL, surpassing the efficacy of tioxazafen. nih.gov

Another study focused on chalcone (B49325) derivatives incorporating a 1,2,4-oxadiazole moiety. frontiersin.org Compounds A13 and A14 from this research demonstrated potent nematocidal activities against Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus dipsaci, outperforming commercial nematicides like tioxazafen, fosthiazate, and abamectin. frontiersin.org Additionally, novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole (B1197879) amide moiety have been synthesized and evaluated for their nematocidal effects. tandfonline.com Compounds 4i and 4p from this series showed significant activity against Bursaphelenchus xylophilus, with corrected mortality rates of 57.1% and 60.1%, respectively, at 200 mg/L, which is considerably higher than the 13.5% mortality rate of tioxazafen. tandfonline.com

The following table summarizes the bioactivity of selected 1,2,4-oxadiazole derivatives in agrochemical applications.

| Compound | Target Organism | Bioactivity | Reference |

| F15 | Sclerotinia sclerotiorum | EC50 = 2.9 μg/mL | nih.gov |

| F11 | Meloidogyne incognita | 93.2% mortality at 200 μg/mL | nih.gov |

| A13 | Bursaphelenchus xylophilus, Aphelenchoides besseyi, Ditylenchus dipsaci | Superior to tioxazafen, fosthiazate, and abamectin | frontiersin.org |

| A14 | Bursaphelenchus xylophilus, Aphelenchoides besseyi, Ditylenchus dipsaci | Superior to tioxazafen, fosthiazate, and abamectin | frontiersin.org |

| 4i | Bursaphelenchus xylophilus | 57.1% mortality at 200 mg/L | tandfonline.com |

| 4p | Bursaphelenchus xylophilus | 60.1% mortality at 200 mg/L | tandfonline.com |

Advanced Materials Science Applications

The unique electronic properties and thermal stability of the 1,2,4-oxadiazole ring make it a valuable component in the development of advanced materials. nih.govresearchgate.net

Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs) and Charge Transport)

Oxadiazole derivatives are widely recognized for their application in optoelectronic devices, particularly as electron transport materials in Organic Light-Emitting Diodes (OLEDs). nih.govd-nb.info The electron-deficient nature of the oxadiazole ring facilitates efficient electron conduction while blocking the movement of holes. nih.gov This property, combined with good thermal stability and luminescent behavior, makes them ideal candidates for constructing OLEDs. nih.gov

For instance, 2-(biphenylyl)-5-(4-tert.-butylphenyl)-1,3,4-oxadiazole (PBD) and its derivatives have been successfully used as electron transport layers in multilayer OLEDs. d-nb.infoacs.org Starburst oxadiazole compounds have also been investigated for their electron transport capabilities, showing a square root dependence of electron mobility on the electric field. d-nb.info The incorporation of oxadiazole moieties into bipolar host materials is another area of active research. The intrinsic asymmetry of the 1,2,4-oxadiazole unit has been utilized to synthesize isomers with high triplet energies (over 2.80 eV), making them suitable hosts for blue phosphorescent OLEDs. acs.org One such material, DCzmOXD-1, achieved high efficiencies of 23.0 cd A⁻¹/20.5 lm W⁻¹/11.2% in current efficiency (CE), power efficiency (PE), and external quantum efficiency (EQE), respectively. acs.org

Thermally activated delayed fluorescence (TADF) emitters based on 1,3,4-oxadiazole have also been developed for blue OLEDs. acs.org By tuning the substituents on the oxadiazole acceptor, the emission color can be adjusted from sky-blue to deep-blue. acs.org OLEDs using these emitters have demonstrated high external quantum efficiencies, with one device achieving an EQEmax of 12.3% with a sky-blue emission. acs.org

The table below presents key performance data for selected oxadiazole-based OLEDs.

| Material | Role | Device Performance | Reference |

| PBD | Electron Transport Layer | 10⁴ times more efficient than devices without PBD | acs.org |

| Starburst Oxadiazole | Electron Transport Layer | Power efficiency of 0.025 lm/W | d-nb.info |

| DCzmOXD-1 | Bipolar Host Material | CE: 23.0 cd A⁻¹, PE: 20.5 lm W⁻¹, EQE: 11.2% | acs.org |

| i-2CzdOXD4CF₃Ph | TADF Emitter | EQEmax: 12.3%, Sky-blue emission | acs.org |

| i-2CzdOXDMe | TADF Emitter | EQEmax: 11.8%, Deep-blue emission | acs.org |

Polymer Chemistry and Functional Coatings

The incorporation of 1,2,4-oxadiazole units into polymer backbones can significantly enhance their thermal stability and introduce desirable electronic properties. Oxadiazole-containing polymers are less susceptible to crystallization during device operation compared to their low-molecular-weight counterparts and can be easily processed into amorphous thin films by spin coating. acs.org Bipolar polymers containing both hole-transporting (arylamine) and electron-transporting (1,3,4-oxadiazole) moieties have been synthesized for use in both homojunction and heterojunction OLEDs. hep.com.cn A series of vinyl copolymers with varying compositions of these units achieved a maximum luminance of over 23,000 cd/m² and a current efficiency of 4.2 cd/A in heterojunction devices. hep.com.cn

In the realm of functional coatings, a fluoropolymer based on a polyaspartamide containing 1,2,4-oxadiazole units has been investigated as a potential artificial oxygen (O₂) carrier. researchgate.net This suggests a novel application for oxadiazole-based polymers beyond electronics.

Sensors and Molecular Probes

The ability of the oxadiazole ring to participate in coordination with metal ions, coupled with its inherent fluorescence, makes its derivatives excellent candidates for chemosensors. tandfonline.com The presence of nitrogen and oxygen donor atoms allows these molecules to bind to metal ions, leading to changes in their photophysical properties that can be detected. tandfonline.com The high photoluminescent quantum yield, thermal and chemical stability, and the ease of functionalization of the 1,3,4-oxadiazole scaffold make it a prominent choice for developing fluorescent frameworks for metal-ion sensing. tandfonline.com The sensing mechanisms often involve photo-induced electron transfer, excited-state intramolecular proton transfer, or complex formation. tandfonline.com

Enzymatic or Biological Target Interaction Studies (Mechanism-focused, non-clinical)

The 1,2,4-oxadiazole moiety is a recognized bioisostere for amide and ester groups, a property that has been extensively leveraged in medicinal chemistry to improve metabolic stability and pharmacokinetic profiles. nih.gov This has led to the investigation of oxadiazole derivatives as inhibitors of various enzymes.

Investigation of Inhibition Mechanisms in Specific Enzyme Systems

Derivatives of 1,2,4-oxadiazole have been shown to inhibit a range of enzymes with therapeutic relevance. For instance, a series of 1,2,4-oxadiazole thioether derivatives were synthesized and tested for their inhibitory potential against xanthine (B1682287) oxidase (XO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). uludag.edu.tr One compound, 4h , demonstrated potent inhibition of XO with an IC50 value of 0.41 µM, and also significantly inhibited AChE and BChE with IC50 values of 0.95 µM and 1.49 µM, respectively. uludag.edu.trresearchgate.net Molecular docking studies supported these findings by elucidating the binding modes of these compounds within the enzyme active sites. uludag.edu.trresearchgate.net

In another study, novel 1,2,4-oxadiazole derivatives were designed as selective butyrylcholinesterase (BuChE) inhibitors for potential application in Alzheimer's disease treatment. nih.gov Compound 6n from this series showed the highest potency and selectivity towards BuChE, with an IC50 of 5.07 µM. nih.gov Docking studies revealed that this compound fits well into the active site of BuChE, forming favorable lipophilic interactions and hydrogen bonds. nih.gov

The inhibitory activity of 1,2,4-oxadiazole derivatives has also been explored against other enzyme systems. For example, some derivatives have been found to be potent inhibitors of carbonic anhydrases. mdpi.com Additionally, research has identified 1,2,4-oxadiazole derivatives as activators of the Nrf2-ARE pathway, with one compound, DDO-7263, targeting the Rpn6 subunit of the 26S proteasome. acs.org This interaction blocks the assembly of the proteasome and subsequent degradation of ubiquitinated Nrf2, highlighting a novel mechanism of action. acs.org

The table below summarizes the enzymatic inhibition data for selected 1,2,4-oxadiazole derivatives.

| Compound | Target Enzyme | Inhibition Data (IC50) | Reference |

| 4h | Xanthine Oxidase (XO) | 0.41 µM | uludag.edu.trresearchgate.net |

| 4h | Acetylcholinesterase (AChE) | 0.95 µM | uludag.edu.trresearchgate.net |

| 4h | Butyrylcholinesterase (BChE) | 1.49 µM | uludag.edu.trresearchgate.net |

| 6n | Butyrylcholinesterase (BChE) | 5.07 µM | nih.gov |

| DDO-7263 | 26S Proteasome (Rpn6 subunit) | Nrf2 activator | acs.org |

Protein-Ligand Interaction Analysis via Molecular Docking (Theoretical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site. For derivatives of this compound, molecular docking studies have been pivotal in elucidating their potential mechanisms of action and guiding the design of more potent and selective inhibitors for various therapeutic targets.

One area of significant research has been the investigation of 1,2,4-oxadiazole derivatives as anticancer agents. For instance, docking studies on 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have been performed. nih.gov These studies help to understand the potential of these compounds to inhibit angiogenesis, a critical process in tumor growth. The docking analysis revealed that these derivatives could fit into the active site of VEGFR-2, forming key interactions with amino acid residues. nih.gov

Another important target explored is Sortase A (SrtA), a bacterial enzyme crucial for the virulence of Gram-positive bacteria. bohrium.com Molecular docking of 1,2,4-oxadiazole derivatives into the SrtA active site has been conducted to evaluate their potential as antibacterial agents. bohrium.com The results from these studies can guide the development of new antibiotics that target bacterial virulence without directly killing the bacteria, potentially reducing the development of drug resistance.

Furthermore, the interaction of 1,2,4-oxadiazole derivatives with enzymes such as Glycogen Synthase Kinase-3β (GSK-3β), a target for neurodegenerative diseases, has been investigated. rjptonline.org Docking simulations have shown that these compounds can form stable complexes with GSK-3β, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease. rjptonline.org

The following tables summarize the key findings from various molecular docking studies involving 1,2,4-oxadiazole derivatives and their protein targets.

Table 1: Molecular Docking of 1,2,4-Oxadiazole Derivatives with VEGFR-2 nih.gov

| Compound | Target Protein | Key Interacting Residues | Binding Energy (kcal/mol) |

| 1,2,4-Oxadiazole linked 5-fluorouracil derivatives | VEGFR-2 (PDB ID: 1YWN) | Asp1044, Lys866 | Not explicitly stated, but hydrogen bond energies were reported (e.g., -7.40 for compound 7j) |

Table 2: Molecular Docking of 1,2,4-Oxadiazole Derivatives with Sortase A bohrium.com

| Compound Class | Target Protein | Key Interaction Types | pMIC of Best Compound |

| 1,2,4-Oxadiazole derivatives | S. aureus Sortase A | Aromatic and hydrophobic interactions | 2.77 |

Table 3: Molecular Docking of 1,2,4-Oxadiazole Derivatives with GSK-3β rjptonline.org

| Compound | Target Protein | Key Interacting Residues | Complex Stability |

| N-(((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)benzamide | Glycogen Synthase Kinase-3β (GSK-3β) | Not specified | Forms a stable complex |

| 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide | Glycogen Synthase Kinase-3β (GSK-3β) | Not specified | Forms a stable complex |

These theoretical studies underscore the versatility of the 1,2,4-oxadiazole scaffold in designing ligands for a diverse array of protein targets. The insights gained from molecular docking are crucial for the rational design and optimization of novel therapeutic agents based on the this compound framework.

Future Perspectives and Research Challenges

Innovations in Green and Sustainable Synthesis of Halogenated Oxadiazoles (B1248032)

The development of environmentally benign synthetic methods is a paramount challenge in modern chemistry. For halogenated oxadiazoles, future research will likely focus on moving away from harsh traditional methods that often involve hazardous reagents like thionyl chloride or phosphorus oxychloride and require high temperatures.

One promising trend is the advancement of one-pot synthesis procedures . These methods improve efficiency by reducing the number of intermediate purification steps, saving time, solvents, and energy. semanticscholar.orgresearchgate.net For instance, the one-pot conversion of amidoximes with acyl chlorides has been shown to be an effective route to 3-trichloromethyl-1,2,4-oxadiazoles. semanticscholar.org A particularly efficient one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters can be conducted at room temperature using a superbase medium like NaOH/DMSO, highlighting a move towards milder reaction conditions. researchgate.netmdpi.com

The use of microwave irradiation is another key innovation, offering significant advantages such as drastically reduced reaction times and improved yields for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. researchgate.net Furthermore, the exploration of water as a reaction solvent represents a significant step forward in green chemistry. The synthesis of trichloroacetoamidoxime, a key precursor for halogenated oxadiazoles, has been successfully demonstrated in aqueous media, achieving higher yields than previous methods. semanticscholar.org

Future challenges in this area include expanding the substrate scope for these green methods, eliminating the need for catalysts derived from toxic or rare metals, and developing processes that utilize renewable starting materials.

Exploration of Novel Reactivity Patterns and Rearrangements

The 1,2,4-oxadiazole (B8745197) ring is known for its unique reactivity, characterized by a weak O-N bond and relatively low aromaticity, making it prone to rearrangement into more stable heterocyclic systems. researchgate.netosi.lvresearchgate.net Understanding and harnessing these rearrangements is a significant area of ongoing research.

Key rearrangement reactions include:

The Boulton–Katritzky Rearrangement (BKR): An internal nucleophilic substitution that allows for the transformation of 1,2,4-oxadiazoles into various other heterocycles, such as imidazoles or 1,2,4-triazoles. researchgate.netchim.it